4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-phenyl-1-oxa-2-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes a nitro group, a phenyl ring, and a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene typically involves a multi-step process. One common route starts with the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate oxirane to yield the spirocyclic structure. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Cyclization: Bases like potassium carbonate and solvents like ethanol.
Major Products Formed
Reduction: 4-Amino-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene.
Substitution: Various substituted derivatives on the phenyl ring.
Cyclization: More complex spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Wirkmechanismus
The mechanism by which 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene: Similar structure but with a different spiro linkage, which can influence its chemical properties and applications.
Uniqueness
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene stands out due to the presence of the nitro group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Eigenschaften
CAS-Nummer |
62260-78-0 |
---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H16N2O3/c17-16(18)13-12(11-7-3-1-4-8-11)15-19-14(13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI-Schlüssel |
QWTRJVCHAILMIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.